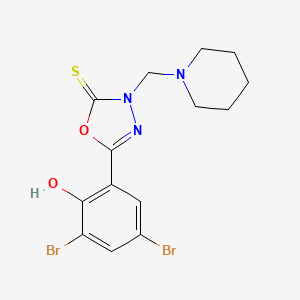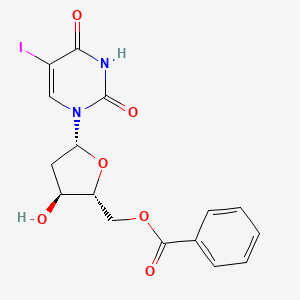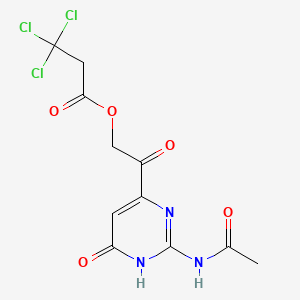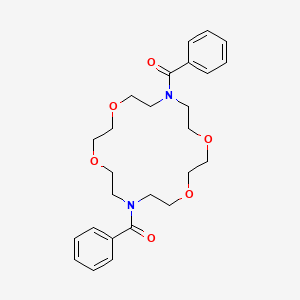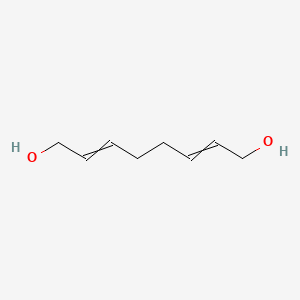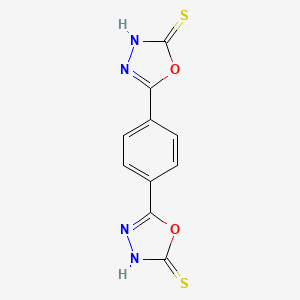
5,5'-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of two oxadiazole rings connected by a phenylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of terephthalic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole rings . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole rings to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with essential enzymes and metabolic pathways . The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function.
相似化合物的比较
Similar Compounds
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2-thiol): This compound is similar in structure but contains a thiol group instead of a thione group.
5,5’-(1,4-Phenylene)di(1,2,4-triazole-3-thiol): Another related compound with a triazole ring instead of an oxadiazole ring.
Uniqueness
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) is unique due to its specific electronic properties and the presence of the thione group, which imparts distinct reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
81273-25-8 |
|---|---|
分子式 |
C10H6N4O2S2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H6N4O2S2/c17-9-13-11-7(15-9)5-1-2-6(4-3-5)8-12-14-10(18)16-8/h1-4H,(H,13,17)(H,14,18) |
InChI 键 |
FIHPXZYOEWIRGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)C3=NNC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
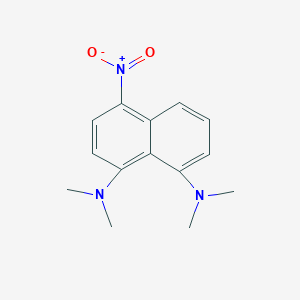
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)


![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
